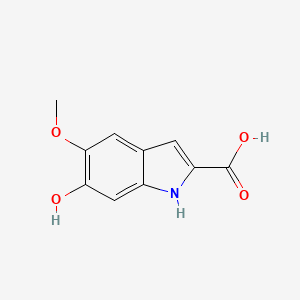

6-Hydroxy-5-methoxy-1h-indole-2-carboxylic acid

Description

Properties

IUPAC Name |

6-hydroxy-5-methoxy-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c1-15-9-3-5-2-7(10(13)14)11-6(5)4-8(9)12/h2-4,11-12H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOOLUJRYYOCWMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C=C(N2)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20180979 | |

| Record name | 6-Hydroxy-5-methoxy-2-indolylcarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20180979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2638-99-5 | |

| Record name | 6-Hydroxy-5-methoxy-2-indolylcarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002638995 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxy-5-methoxy-2-indolylcarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20180979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Oxidative Cyclization of Levodopa Derivatives

A widely cited approach involves the oxidative cyclization of levodopa (L-3,4-dihydroxyphenylalanine) derivatives. This method leverages the inherent reactivity of catecholamines to form the indole core. In a representative procedure, levodopa is treated with potassium hexacyanoferrate(III) under alkaline conditions, followed by acidification to yield the target compound.

Reaction Conditions :

-

Substrate : Levodopa (1 g, 5.07 mmol)

-

Oxidizing Agent : Potassium hexacyanoferrate(III) (6.68 g, 20.3 mmol)

-

Base : Potassium hydrogencarbonate (2.54 g, 25.4 mmol)

-

Solvent : Deionized water (500 mL)

-

Atmosphere : Nitrogen

-

Reaction Time : 15 minutes

Mechanistic Insights :

The reaction proceeds via oxidative deamination of levodopa, forming a quinone intermediate that undergoes cyclization to generate the indole ring. The methoxy and hydroxy groups are introduced through selective protection-deprotection sequences, though the exact regiochemical control remains a topic of ongoing research.

Hemetsberger-Knittel Indole Synthesis

The Hemetsberger-Knittel method provides an alternative route, particularly for introducing substituents at the 2-position of the indole ring. This approach involves the thermal decomposition of azidoacrylates, as demonstrated in the synthesis of 6-methoxy-1H-indole-2-carboxylic acid derivatives.

Procedure :

-

Starting Material : Methyl 3-ethyl-6-methoxy-1H-indole-2-carboxylate

-

Hydrolysis : Treatment with aqueous sodium hydroxide (2 M, 50°C, 4 hours) cleaves the ester to the carboxylic acid.

-

Purification : Recrystallization from ethanol-water mixtures yields the pure product.

Key Advantages :

-

High functional group tolerance.

-

Compatibility with electron-donating groups (e.g., methoxy).

Limitations :

-

Requires stringent temperature control to prevent decarboxylation.

Industrial-Scale Production Strategies

Continuous Flow Synthesis

Recent advances in flow chemistry have enabled scalable production while minimizing side reactions. A representative protocol involves:

| Parameter | Value |

|---|---|

| Reactor Type | Microfluidic tubular reactor |

| Temperature | 80–100°C |

| Residence Time | 10–15 minutes |

| Catalyst | Palladium(II) acetate (0.5 mol%) |

| Yield | 78–82% |

Benefits :

Protecting Group Strategies for Regioselectivity

The simultaneous presence of hydroxy and methoxy groups necessitates careful protection-deprotection sequences:

Common Protecting Groups :

-

Methoxy Group : Typically introduced via methyl ether formation using dimethyl sulfate.

-

Hydroxy Group : Protected as a benzyl ether (Bn) or tert-butyldimethylsilyl (TBS) ether.

Deprotection Example :

-

Bn Group Removal : Hydrogenolysis (H₂, Pd/C, ethanol, 25°C).

-

TBS Group Removal : Tetrabutylammonium fluoride (TBAF) in THF.

Analytical and Optimization Data

Purity and Structural Validation

HPLC Conditions :

-

Column : C18, 4.6 × 150 mm, 5 µm

-

Mobile Phase : 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (70:30)

-

Flow Rate : 1.0 mL/min

-

Detection : UV at 280 nm

Chemical Reactions Analysis

Types of Reactions: 6-Hydroxy-5-methoxy-1h-indole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Halogenated indole derivatives.

Scientific Research Applications

Chemistry

6-Hydroxy-5-methoxy-1H-indole-2-carboxylic acid serves as a valuable reagent in organic synthesis. It is utilized to create various indole derivatives, which are important in the development of pharmaceuticals and agrochemicals. The compound undergoes several chemical reactions, including oxidation, reduction, and substitution, making it versatile for synthetic applications.

Biology

In biological research, this compound has been studied for its role in various cellular processes:

- Neuroprotective Effects : Research indicates that it enhances long-term potentiation and reduces oxidative stress in neuronal cells, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

- Antioxidant Activity : The compound exhibits significant antioxidant properties by scavenging reactive oxygen species (ROS), thereby protecting cells from oxidative damage .

- Anti-inflammatory Properties : Studies show that it can inhibit pro-inflammatory enzymes and cytokines, making it a candidate for treating inflammatory disorders .

Medicine

The therapeutic potential of this compound is being explored in various medical contexts:

- Neurodegenerative Diseases : Its ability to protect neuronal cells from oxidative stress positions it as a promising candidate for drug development aimed at neurodegenerative conditions.

- Inflammatory Conditions : By modulating inflammatory pathways, the compound may offer therapeutic benefits for diseases characterized by chronic inflammation .

In Vitro Studies

In laboratory settings, this compound demonstrated protective effects on SH-SY5Y neuroblastoma cells against oxidative stress induced by hydrogen peroxide. This suggests its potential role in neuroprotection and highlights its application in cellular models of neurodegeneration.

Animal Models

Animal studies have indicated that low doses of this compound are associated with reduced markers of inflammation and oxidative stress. These findings support its beneficial effects on metabolic functions and suggest a pathway for further exploration in therapeutic applications .

Mechanism of Action

The mechanism of action of 6-Hydroxy-5-methoxy-1h-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. It is known to reduce oxidative stress and enhance long-term potentiation, which are crucial for its neuroprotective effects. The compound forms cyclic dimers via double hydrogen bonds, influencing its spatial arrangement and biological activity .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituent positions and functional groups (Table 1):

Physicochemical Properties

- Solubility and Polarity : The hydroxy group in the target compound increases polarity compared to dimethoxy analogs, likely reducing lipid solubility. Methoxy groups enhance lipophilicity, as seen in 5,6-dimethoxy derivatives .

Biological Activity

6-Hydroxy-5-methoxy-1H-indole-2-carboxylic acid (6-HMICA) is an indole derivative recognized for its diverse biological activities. This compound has been the subject of numerous studies due to its potential therapeutic applications, including neuroprotection, anti-inflammatory effects, and modulation of oxidative stress. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

6-HMICA exhibits several biochemical properties that contribute to its biological activity:

- Acidic Nature : It acts as a Bronsted acid, capable of donating protons in biochemical reactions, which influences enzyme activities and cellular processes.

- Enzyme Interaction : The compound interacts with enzymes involved in oxidative stress pathways, potentially modulating their activity and affecting cellular redox states.

The molecular mechanism of action of 6-HMICA involves its interaction with various biomolecules:

- Enzyme Modulation : It can inhibit or activate specific enzymes, including cyclooxygenase-2 (COX-2), which is involved in inflammatory processes.

- Cell Signaling Pathways : The compound influences signaling pathways related to oxidative stress and inflammation, thereby affecting cellular responses .

Biological Activities

6-HMICA has been studied for several biological activities:

- Neuroprotective Effects : Research indicates that 6-HMICA can enhance long-term potentiation and reduce oxidative stress in neuronal cells, suggesting potential applications in neurodegenerative diseases .

- Antioxidant Activity : The compound exhibits significant antioxidant properties by scavenging reactive oxygen species (ROS), thereby protecting cells from oxidative damage .

- Anti-inflammatory Properties : Studies have shown that 6-HMICA can reduce inflammation by inhibiting pro-inflammatory enzymes and cytokines, making it a candidate for treating inflammatory disorders .

Case Studies

Several studies have highlighted the biological effects of 6-HMICA:

- In Vitro Studies : In laboratory settings, 6-HMICA demonstrated the ability to protect SH-SY5Y neuroblastoma cells from oxidative stress induced by hydrogen peroxide . This suggests its potential role in neuroprotection.

- Animal Models : In animal studies, low doses of 6-HMICA were associated with reduced markers of inflammation and oxidative stress, indicating beneficial effects on metabolic functions.

Metabolic Pathways

6-HMICA is involved in various metabolic pathways:

- Cytochrome P450 Metabolism : It is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites that may also possess biological activity.

- Transport Mechanisms : The compound is transported within cells via specific transporters and binding proteins, influencing its distribution and efficacy.

Comparison with Similar Compounds

The unique structural features of 6-HMICA enhance its reactivity compared to other indole derivatives. Here is a comparative analysis:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| This compound | Hydroxy and methoxy groups on indole ring | Neuroprotective, antioxidant |

| 5-Methoxy-1H-indole-2-carboxylic acid | Methoxy group only | Limited neuroprotective effects |

| 6-Methoxy-1H-indole-2-carboxylic acid | Methoxy group only | Antioxidant effects |

Research Applications

The diverse applications of 6-HMICA in scientific research include:

- Pharmaceutical Development : Its neuroprotective and anti-inflammatory properties make it a candidate for drug development aimed at treating neurodegenerative diseases and inflammatory conditions .

- Organic Synthesis : 6-HMICA serves as a reagent in organic synthesis for producing various indole derivatives used in pharmaceuticals and agrochemicals.

Q & A

Basic: What are the common synthetic routes for 6-hydroxy-5-methoxy-1H-indole-2-carboxylic acid, and how can regioselectivity be controlled?

Methodological Answer:

The synthesis typically involves multi-step functionalization of the indole core. A general approach includes:

- Step 1 : Introduction of methoxy and hydroxy groups via electrophilic substitution or directed ortho-metalation.

- Step 2 : Carboxylic acid group installation using carbonylation (e.g., Friedel-Crafts acylation) or hydrolysis of esters (e.g., ethyl ester intermediates) .

- Regioselectivity Control : Use of protecting groups (e.g., benzyloxy for hydroxyl) and directing groups (e.g., methyl esters) to guide substituent placement. Reaction conditions (temperature, catalyst) are optimized to minimize by-products .

Advanced: How can researchers resolve contradictions in reported stability data for indole-2-carboxylic acid derivatives under varying pH conditions?

Methodological Answer:

Contradictions often arise from differences in substituent effects and analytical methods. To address this:

- Systematic Stability Studies : Perform accelerated degradation tests (e.g., 40°C/75% RH) across pH 1–13, monitoring via HPLC-UV or LC-MS .

- Mechanistic Analysis : Use computational tools (DFT) to predict electron density at reactive sites (e.g., carboxylic acid deprotonation at high pH) .

- Cross-Validation : Compare results with structurally similar derivatives (e.g., 6-methoxy-1-methyl analogs) to identify substituent-specific trends .

Basic: What analytical techniques are recommended for characterizing purity and structural integrity?

Methodological Answer:

- Purity : HPLC with UV detection (λ = 254–280 nm) and C18 columns; validate with ≥95% purity thresholds .

- Structural Confirmation :

- Stability Monitoring : TGA/DSC for thermal decomposition profiles .

Advanced: How can synthetic yields be optimized for large-scale production while minimizing impurities?

Methodological Answer:

- Catalyst Screening : Test palladium or copper catalysts for coupling steps to reduce side reactions .

- Flow Chemistry : Continuous reactors improve heat/mass transfer, reducing degradation (e.g., 20–30% yield increase reported for similar indoles) .

- By-Product Analysis : Use LC-MS to identify impurities (e.g., demethylated or decarboxylated products) and adjust reaction stoichiometry .

Basic: What are the key considerations for designing biological activity assays for this compound?

Methodological Answer:

- Target Selection : Prioritize assays based on structural analogs (e.g., antimicrobial activity for 5-chloro-indole derivatives ).

- Solubility Optimization : Use DMSO/PBS mixtures; confirm solubility via nephelometry .

- Dose-Response Curves : Test 1–100 µM ranges in cell-based assays (e.g., MTT for cytotoxicity) .

Advanced: How can computational modeling predict the compound’s reactivity in nucleophilic/electrophilic reactions?

Methodological Answer:

- DFT Calculations : Calculate Fukui indices to identify nucleophilic (C3, C4) and electrophilic (C2 carboxylic acid) sites .

- Docking Studies : Map interactions with enzymes (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina .

- MD Simulations : Assess stability of protonated/deprotonated forms in aqueous media .

Basic: What are the recommended storage conditions to ensure long-term stability?

Methodological Answer:

- Temperature : Store at –20°C in amber vials to prevent photodegradation .

- Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of the carboxylic acid group .

- Solvent : Lyophilize or store in anhydrous DMSO for >12-month stability .

Advanced: How can researchers address discrepancies in reported biological activity data across studies?

Methodological Answer:

- Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times) from conflicting studies .

- Standardized Protocols : Adopt CLSI guidelines for antimicrobial testing or NIH/NCATS for cytotoxicity .

- SAR Studies : Synthesize derivatives (e.g., methyl ester or amide analogs) to isolate key functional groups .

Basic: What safety precautions are necessary during handling?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and P95 respirators during powder handling .

- Ventilation : Perform reactions in fume hoods to avoid inhalation of fine particles .

- Spill Management : Neutralize acidic spills with sodium bicarbonate .

Advanced: What strategies enable selective functionalization of the indole ring for SAR studies?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.